Cas no 2229199-69-1 (2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine)

2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine structure
2229199-69-1 structure
Product name:2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine
CAS No:2229199-69-1
MF:C12H13F4N
Molecular Weight:247.231937170029
CID:6381796
PubChem ID:165714011

2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine
    • 2229199-69-1
    • 2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
    • EN300-1958924
    • インチ: 1S/C12H13F4N/c13-10-2-1-8(7-9(10)12(14,15)16)11(3-4-11)5-6-17/h1-2,7H,3-6,17H2
    • InChIKey: NBBPPUARNYNZSA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C(F)(F)F)C1(CCN)CC1

計算された属性

  • 精确分子量: 247.09841207g/mol
  • 同位素质量: 247.09841207g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 3.2

2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1958924-2.5g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
2.5g
$2211.0 2023-09-17
Enamine
EN300-1958924-0.05g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
0.05g
$948.0 2023-09-17
Enamine
EN300-1958924-0.25g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
0.25g
$1038.0 2023-09-17
Enamine
EN300-1958924-0.5g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
0.5g
$1084.0 2023-09-17
Enamine
EN300-1958924-1g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
1g
$1129.0 2023-09-17
Enamine
EN300-1958924-10.0g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
10g
$6450.0 2023-05-31
Enamine
EN300-1958924-5.0g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
5g
$4349.0 2023-05-31
Enamine
EN300-1958924-1.0g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
1g
$1500.0 2023-05-31
Enamine
EN300-1958924-0.1g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
0.1g
$993.0 2023-09-17
Enamine
EN300-1958924-10g
2-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-amine
2229199-69-1
10g
$4852.0 2023-09-17

2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine 関連文献

2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amineに関する追加情報

Introduction to 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine (CAS No. 2229199-69-1)

2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2229199-69-1, belongs to a class of molecules that exhibit promising properties for further development in medicinal applications. The presence of both fluoro and trifluoromethyl substituents in its aromatic ring, combined with a cyclopropyl side chain, contributes to its distinct chemical and pharmacological profile.

The molecular structure of 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine incorporates several key elements that make it an attractive candidate for drug discovery. The fluoro group at the para position of the aromatic ring is known to enhance metabolic stability and binding affinity, while the trifluoromethyl group introduces lipophilicity and can modulate receptor interactions. The cyclopropyl moiety, on the other hand, adds rigidity to the molecule, which can improve its binding to biological targets. These structural features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.

In recent years, there has been growing interest in the synthesis and evaluation of compounds containing fluoro and trifluoromethyl substituents due to their widespread use in pharmaceuticals. These groups are known to influence drug efficacy, pharmacokinetics, and pharmacodynamics. For instance, the fluoro group can increase the metabolic stability of a drug by preventing rapid degradation by enzymes such as cytochrome P450. Similarly, the trifluoromethyl group can enhance binding affinity by increasing lipophilicity and improving interactions with biological targets. The combination of these effects makes compounds like 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine particularly valuable for drug design.

The cyclopropyl ring in 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine also plays a crucial role in determining its pharmacological properties. Cyclopropane derivatives are known to exhibit unique interactions with biological targets due to their strained three-membered ring structure. This strain can lead to favorable conformational preferences when binding to proteins or enzymes, potentially enhancing binding affinity and selectivity. Furthermore, the presence of a nitrogen atom in the ethanamine side chain suggests that this compound may have amine-based interactions with biological targets, further expanding its potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine, making it more accessible for further investigation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aromatic ring system, while transition metal-catalyzed cyclopropanation methods have allowed for the incorporation of the cyclopropyl moiety. These synthetic strategies have not only improved yield but also provided access to novel derivatives for structural optimization.

The pharmacological potential of 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine has been explored in several preclinical studies. Initial screenings have indicated that this compound may exhibit activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The combination of structural features such as the fluoro, trifluoromethyl, and cyclopropyl groups suggests that it could modulate multiple signaling pathways simultaneously, potentially leading to synergistic therapeutic effects.

One area of particular interest is the potential application of 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine in treating inflammatory diseases. Inflammatory processes are mediated by complex networks of signaling pathways involving various enzymes and receptors. Compounds that can modulate these pathways have shown promise in treating conditions such as arthritis, asthma, and autoimmune disorders. The unique structural features of this compound make it a compelling candidate for further investigation in this context.

Another promising application is in oncology. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. By targeting these pathways with small molecules like 2-{1-4-fluoro-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine, researchers aim to develop new therapies that can inhibit tumor growth and induce apoptosis. The presence of both electron-withdrawing groups (such as the trifluoromethyl group) and electron-donating groups (such as the fluoro group) in its structure suggests that it may be able to interact with multiple types of biological targets involved in cancer progression.

The synthesis and characterization of analogs derived from 2-{1-fluoro-trifluoromethyl-substituted phenylcyclopropylethanamine are ongoing areas of research aimed at optimizing its pharmacological properties. By systematically modifying specific functional groups or substituents within its structure, researchers can fine-tune its activity against desired biological targets while minimizing side effects. Such efforts are critical for translating promising preclinical findings into effective clinical treatments.

The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and molecular biology techniques. Techniques such as high-throughput screening (HTS), computational modeling, and structure-based drug design have accelerated the discovery process significantly over recent decades. Compounds like 2-{1-fluoro-trifluoromethyl-substituted phenylethanamine derivatives, including our subject here under CAS No 2229199 69 1 , represent just a few examples where interdisciplinary approaches are yielding innovative solutions for complex diseases.

In conclusion, 2{ - { { - { - { - } } } } }{ { } }{ { } }{ { } }{ ethan - { } amine } CAS NO: { 2229199 - { - { - } ) ) ) ) ) ) ) represents an intriguing compound with significant potential for further exploration . Its unique structural features , combined with promising preclinical data , make it a valuable candidate for future drug development efforts . As research continues , we can expect more insights into how such compounds might be leveraged to address unmet medical needs across various therapeutic areas . p > article > response >

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